![molecular formula C12H13FN2OS B2919754 N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide CAS No. 868368-73-4](/img/structure/B2919754.png)

N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

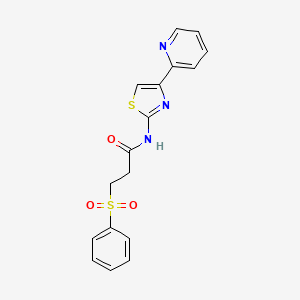

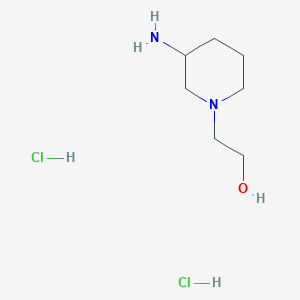

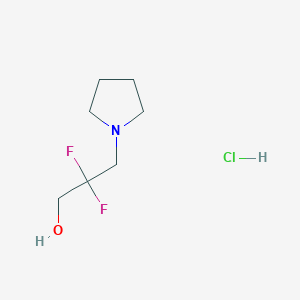

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular formula of “N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide” is C12H13FN2OS. Its molecular weight is 252.31.Chemical Reactions Analysis

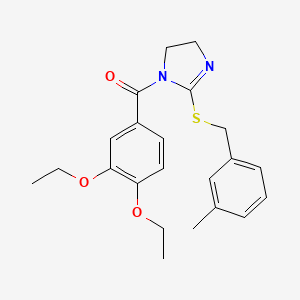

While specific chemical reactions involving “N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide” are not available, thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cystic Fibrosis Therapy : Bithiazole analogs, including compounds structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide, have been designed and synthesized for cystic fibrosis therapy. These compounds aim to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Constraining the bithiazole tether in certain conformations resulted in improved corrector activity, highlighting the importance of molecular structure in therapeutic efficacy (Yu et al., 2008).

Antimicrobial Activity : Studies have explored the synthesis and evaluation of substituted benzothiazole derivatives, including those related to N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide, for their antimicrobial activity. These compounds have shown potential against various microbial strains, indicating their usefulness in developing new antimicrobial agents (Anuse et al., 2019).

Molecular Imaging Applications

- Alzheimer's Disease : Fluorinated benzothiazole anilines, structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide, have been synthesized and evaluated as potential tracers for β-amyloid plaques in Alzheimer's disease. These compounds, including their radiolabeled versions, exhibit suitable characteristics for PET imaging, aiding in the detection and study of Alzheimer's disease progression (Zheng et al., 2008).

Molecular Biology Applications

- Cell Death Induction in Cancer Cells : Thiazolides, including compounds with structural similarities to N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide, have been investigated for their ability to induce cell death in colon carcinoma cell lines. These findings suggest a potential therapeutic application in treating colon cancer by targeting specific molecular pathways involved in cell death (Brockmann et al., 2014).

Materials Science Applications

- Fluorescent Chemical Sensors : Thioamide derivatives of benzothiazoles, similar in structure to N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide, have been developed as fluorescent chemodosimeters for selective detection of metal ions. These compounds demonstrate significant potential in environmental monitoring and biochemical assays by offering highly selective and sensitive fluorescence responses to specific ions (Song et al., 2006).

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2OS/c1-12(2,3)10(16)15-11-14-9-7(13)5-4-6-8(9)17-11/h4-6H,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLGHJDWARMDCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(C=CC=C2S1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)

![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)